molecular formula C12H20O3 B13622791 1-Cyclohexyl-5-methoxypentane-1,3-dione

1-Cyclohexyl-5-methoxypentane-1,3-dione

Cat. No.: B13622791
M. Wt: 212.28 g/mol
InChI Key: BHUFTPWPGKGAGC-UHFFFAOYSA-N
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Description

1-Cyclohexyl-5-methoxypentane-1,3-dione is a cyclohexane-1,3-dione derivative characterized by a cyclohexyl substituent at position 1 and a methoxy group at position 5 of the pentane backbone. These compounds are typically synthesized through condensation reactions between substituted aldehydes and ketones, followed by cyclization and recrystallization steps . The presence of both aliphatic (cyclohexyl) and electron-donating (methoxy) groups may influence its physicochemical properties and biological activity, though specific data on this compound requires extrapolation from analogous derivatives.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

1-cyclohexyl-5-methoxypentane-1,3-dione

InChI

InChI=1S/C12H20O3/c1-15-8-7-11(13)9-12(14)10-5-3-2-4-6-10/h10H,2-9H2,1H3

InChI Key

BHUFTPWPGKGAGC-UHFFFAOYSA-N

Canonical SMILES

COCCC(=O)CC(=O)C1CCCCC1

Origin of Product

United States

Preparation Methods

The synthesis of 1-Cyclohexyl-5-methoxypentane-1,3-dione can be achieved through various synthetic routes. One common method involves the reaction of cyclohexanone with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

1-Cyclohexyl-5-methoxypentane-1,3-dione undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Cyclohexyl-5-methoxypentane-1,3-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-5-methoxypentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexane-1,3-dione Derivatives (5a-5h)

A series of cyclohexane-1,3-dione derivatives (5a-5h) were synthesized and evaluated for antibacterial and anticancer activity (Table 1) . Key comparisons include:

Structural Differences :
  • 1-Cyclohexyl-5-methoxypentane-1,3-dione : Features a cyclohexyl group (aliphatic) and methoxy substituent.
  • Derivatives 5a-5h : Include aromatic substituents (e.g., biphenyl groups) introduced via condensation with 4-acetyl biphenyl .
Physicochemical Properties :

Piperazine-2,3-dione Derivatives (2a-i)

These derivatives, synthesized via reductive alkylation and oxalate coupling, exhibit distinct structural and functional properties :

Structural Differences :
  • Core Structure : Piperazine-2,3-dione vs. cyclohexane-1,3-dione.
  • Substituents : Piperazine derivatives feature 4-substituted benzyl or phenethyl groups, enhancing steric bulk.
Lipophilicity :
  • Improved ClogP values (vs. piperazine) due to hydrophobic substituents, suggesting the target compound’s cyclohexyl group may similarly enhance bioavailability.

Indolin-1,3-dione Derivatives

Indolin-1,3-diones, evaluated for sigma receptor affinity, highlight the role of carbonyl positioning :

Structural Differences :
  • Core Structure : Indolin-1,3-dione vs. cyclohexane-1,3-dione.
  • Substituents: Benzoxazinone or benzothiazinone moieties.

Biological Activity

1-Cyclohexyl-5-methoxypentane-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

PropertyValue
Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
IUPAC Name This compound
CAS Number [Not available in sources]

Synthesis

The synthesis of this compound typically involves the condensation of cyclohexanone with methoxyacetone under acidic conditions. The reaction pathway can be outlined as follows:

  • Formation of the Dione Structure : The initial step involves the formation of an enolate from cyclohexanone.
  • Nucleophilic Attack : The enolate attacks methoxyacetone, leading to the formation of the dione structure.
  • Cyclization and Purification : The product is then cyclized and purified through recrystallization.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values suggest that the compound has a potent effect on these pathogens, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in animal models. A study conducted on mice indicated that administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Modulation of Immune Response : By reducing pro-inflammatory cytokines, it may modulate the immune response, providing therapeutic benefits in autoimmune conditions.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results showed that at concentrations as low as 50 µg/mL, the compound inhibited bacterial growth effectively.

Case Study 2: Anti-inflammatory Potential

A study published in a peer-reviewed journal assessed the anti-inflammatory effects of the compound in a model of acute inflammation induced by lipopolysaccharide (LPS). Mice treated with the compound exhibited significantly lower levels of inflammatory cytokines compared to control groups.

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